molecular formula C9H10ClN3 B11903865 2-(7-Chloro-1H-indazol-3-yl)ethanamine

2-(7-Chloro-1H-indazol-3-yl)ethanamine

Cat. No.: B11903865
M. Wt: 195.65 g/mol
InChI Key: MORFPINKGVNNBJ-UHFFFAOYSA-N
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Description

2-(7-Chloro-1H-indazol-3-yl)ethanamine is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a chlorine atom at the 7th position and an ethanamine group at the 3rd position of the indazole ring makes this compound unique. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chloro-1H-indazol-3-yl)ethanamine can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines. This reaction can be catalyzed by transition metals such as copper or silver . Another approach is the reductive cyclization of 2-nitrobenzylamines using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(7-Chloro-1H-indazol-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted indazole compounds .

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-Chloro-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase, which plays a role in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Chloro-1H-indazol-3-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and ethanamine group enhances its reactivity and potential for therapeutic applications compared to other indazole derivatives .

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

2-(7-chloro-2H-indazol-3-yl)ethanamine

InChI

InChI=1S/C9H10ClN3/c10-7-3-1-2-6-8(4-5-11)12-13-9(6)7/h1-3H,4-5,11H2,(H,12,13)

InChI Key

MORFPINKGVNNBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Cl)CCN

Origin of Product

United States

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